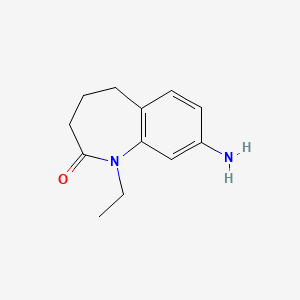
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro-
概要
説明
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- is a heterocyclic compound with a unique structure that includes an azepine ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the reaction of an amine with a suitable carbonyl compound, followed by cyclization to form the azepine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized azepine compounds .
科学的研究の応用
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
類似化合物との比較
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound is structurally similar but contains a bromine atom, which can significantly alter its chemical properties and reactivity.
8-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: This compound lacks the ethyl group present in 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro-, which can affect its biological activity and applications.
Uniqueness
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
8-amino-1-ethyl-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-14-11-8-10(13)7-6-9(11)4-3-5-12(14)15/h6-8H,2-5,13H2,1H3 |
InChIキー |
FRNBTHCPQOJXFZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)CCCC2=C1C=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
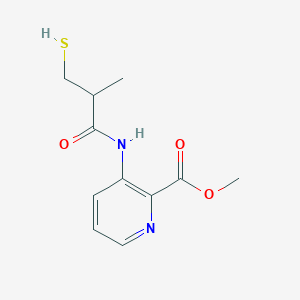
![N-[2-(4-isopropylphenyl)-1,1-dimethylethyl]acetamide](/img/structure/B8441604.png)

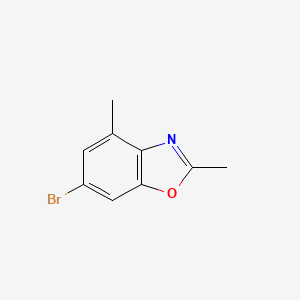
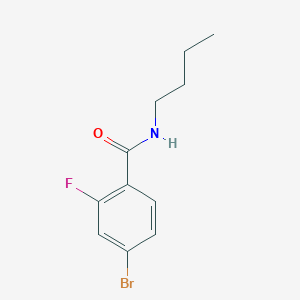
![5-ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B8441631.png)
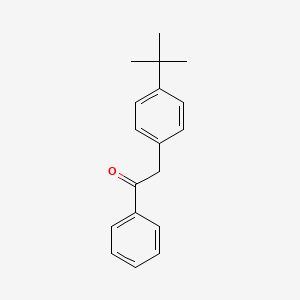
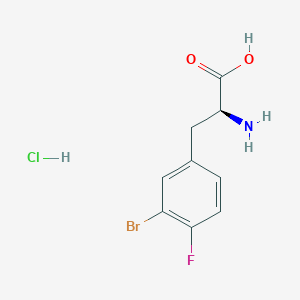

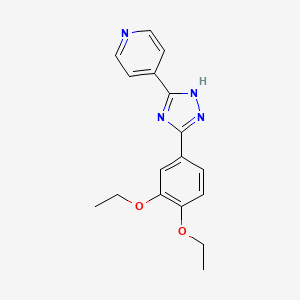
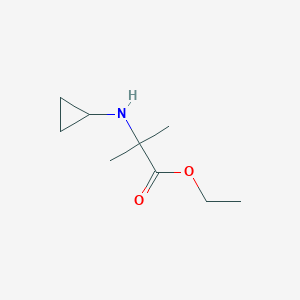
![N-[4-(2-Chloro-ethyl)-2-methyl-phenyl]-acetamide](/img/structure/B8441674.png)


